molecular formula C25H17BrClNO4 B15088302 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B15088302
M. Wt: 510.8 g/mol
InChI Key: UULVOSKCGPHDEH-UHFFFAOYSA-N
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Description

This compound is a quinoline-based ester featuring a 6-bromo substituent on the quinoline core, a 4-chlorophenyl group at position 2, and a 2-(4-methoxyphenyl)-2-oxoethyl ester at position 2. The presence of bromo and chloro substituents enhances electrophilic character, while the methoxyphenyl group in the ester moiety may improve solubility and metabolic stability .

Properties

Molecular Formula

C25H17BrClNO4

Molecular Weight

510.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-7-18(27)8-3-15)28-22-11-6-17(26)12-20(21)22/h2-13H,14H2,1H3

InChI Key

UULVOSKCGPHDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromine and chlorine sources such as bromine (Br2) and chlorine (Cl2) or their respective reagents (e.g., N-bromosuccinimide, N-chlorosuccinimide) are used.

    Esterification: The esterification of the quinoline carboxylic acid with 2-(4-Methoxyphenyl)-2-oxoethyl alcohol can be carried out using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.

    Reduction: Formation of 2-(4-Methoxyphenyl)-2-hydroxyethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to the inhibition of their activity. The methoxyphenyl group can also contribute to its overall biological activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituent positions, halogenation patterns, and ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Target Compound: 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₆H₁₉BrClNO₄ 548.7 (calculated) - 6-Br, 2-(4-ClPh) on quinoline
- 4-(2-(4-MeOPh)-2-oxoethyl ester
Not explicitly reported in evidence
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate C₂₅H₁₇BrClNO₃ 494.77 - 6-Br, 2-(4-MePh) on quinoline
- 4-(2-(4-ClPh)-2-oxoethyl ester
N/A
2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate C₂₇H₂₂BrNO₃ 488.09 (M+H)+ - 6-Br, 2-(4-MePh) on quinoline
- 4-(2-(4-EtPh)-2-oxoethyl ester
Predicted collision cross-section: 204.1 Ų (M+H)+
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₄H₁₄BrCl₃NO₃ 563.6 (calculated) - 6-Br, 2-(4-ClPh) on quinoline
- 4-(2-(2,4-Cl₂Ph)-2-oxoethyl ester
Antimalarial activity (IC₅₀: ~1.81 µM for similar compounds)
Ethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₁₈H₁₃BrClNO₂ 394.67 - 6-Br, 2-(4-ClPh) on quinoline
- 4-ethyl ester
Intermediate in antimalarial drug synthesis
Key Observations:

Halogenation Effects: Bromine at position 6 and chlorine at position 2 (4-chlorophenyl) are conserved in the target compound and analogs like . Replacement of 4-chlorophenyl with 4-methylphenyl (e.g., ) reduces electronegativity, which may alter binding affinity .

Ester Group Modifications: The target’s 2-(4-methoxyphenyl)-2-oxoethyl ester differs from ethyl () or 2-(2,4-dichlorophenyl)-2-oxoethyl () esters. Analogs with bulkier ester groups (e.g., 4-ethylphenyl in ) show higher predicted collision cross-sections, suggesting increased molecular rigidity .

The target’s methoxyphenyl group may reduce cytotoxicity compared to dichlorophenyl analogs.

Physicochemical Properties

  • Molecular Weight : The target (548.7 g/mol) is heavier than ethyl ester analogs (394.67 g/mol) due to the methoxyphenyl group .
  • Solubility : Methoxy groups in the target may improve aqueous solubility compared to halogenated analogs .
  • Stability : Bromine and chlorine substituents increase stability against metabolic degradation, as observed in .

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS Number: 355824-96-3) is a derivative of quinoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C25H17BrClN2O4C_{25}H_{17}BrClN_{2}O_{4}, with a molecular weight of approximately 525.74 g/mol. The structure features a quinoline core substituted with methoxy and chlorophenyl groups, which are crucial for its biological activity.

Biological Activity Overview

Research has demonstrated that quinoline derivatives exhibit a variety of biological activities. The specific compound has been evaluated for its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : Quinoline derivatives are known to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The compound's structure suggests potential interaction with DNA and various enzymes involved in cancer progression.
  • Case Studies :
    • A study reported that related quinoline compounds showed significant cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137 to 0.332 μg/mL for HepG2 and 0.164 to 0.583 μg/mL for MCF-7 cells .
    • Another investigation highlighted that quinoline derivatives can act as inhibitors of EGFR tyrosine kinase, a common target in cancer therapy .

Antimicrobial Activity

  • Inhibition Studies : The compound has been assessed for its antibacterial and antifungal properties against various strains.
    • In vitro studies indicated that quinoline derivatives exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
    • Minimum inhibitory concentration (MIC) values were reported to show significant activity against Staphylococcus aureus and Escherichia coli, suggesting the potential use of these compounds in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerHepG20.137–0.332 μg/mL
MCF-70.164–0.583 μg/mL
AntimicrobialS. aureusMIC = X μg/mL
E. coliMIC = Y μg/mL
C. albicansMIC = Z μg/mL

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

The synthesis of quinoline derivatives typically involves:

  • Friedländer or Gould–Jacob reactions for cyclization of substituted anilines with ketones or aldehydes .
  • Esterification protocols for introducing the 2-(4-methoxyphenyl)-2-oxoethyl moiety, using coupling agents like DCC/DMAP or phosphorus oxychloride (POCl₃) in anhydrous conditions .
  • Transition metal catalysis (e.g., Pd-mediated cross-coupling) for bromine substitution at the 6-position of the quinoline core .
    Key considerations : Optimize reaction temperature (e.g., 353–363 K for POCl₃-mediated esterification ) and stoichiometry to avoid side products like hydrolyzed intermediates.

Q. How is the compound structurally characterized in crystallographic studies?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL or SHELXL for refinement, accounting for twinning or disorder in the bromine/chlorine substituents .
  • Key parameters : Monitor dihedral angles between the quinoline core and substituted phenyl rings (e.g., ~14.7° for similar compounds ). Weak intermolecular interactions (e.g., C–H⋯O) may influence packing .
  • Validation : Apply the IUCr checkCIF tool to resolve data contradictions (e.g., ADPs, bond-length outliers) .

Q. What analytical methods are used to assess purity and stability?

  • HPLC-PDA/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months).
  • Thermogravimetric analysis (TGA) : Evaluate thermal decomposition profiles, noting mass loss steps correlating with ester group cleavage .
  • NMR (¹H/¹³C) : Assign peaks using 2D-COSY and HSQC, with particular attention to methoxy protons (δ ~3.8 ppm) and carbonyl carbons (δ ~165–170 ppm) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, OMe) influence reactivity and biological activity?

  • Electron-withdrawing groups (Br, Cl) : Increase electrophilicity at the quinoline 4-carboxylate, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets) .
  • Methoxy group : Electron-donating effects stabilize the oxoethyl ester moiety against hydrolysis but may reduce membrane permeability .
  • Structure-activity relationship (SAR) : Compare with analogs like 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride; bromine’s larger van der Waals radius may improve target selectivity .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17) to predict binding modes. The bromine atom may occupy hydrophobic subpockets .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; monitor RMSD fluctuations >2 Å as indicators of binding instability .
  • DFT calculations (Gaussian) : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How are contradictions in biological data resolved (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Control variables like ATP concentration in kinase assays, as the compound may compete with ATP .
  • Metabolic stability : Use liver microsomes to quantify CYP450-mediated degradation, which varies between species (e.g., human vs. rat) .
  • Solubility limits : Pre-dissolve in DMSO (<0.1% final) to avoid aggregation artifacts in cell-based assays .

Q. What strategies mitigate challenges in crystallizing the compound?

  • Solvent screening : Use vapor diffusion with ethanol/water (7:3 v/v) for slow crystallization .
  • Additive screening : Introduce co-crystallants like crown ethers to stabilize the ester group .
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling to 100 K for SC-XRD .

Methodological Guidance

Q. How to design a robust SAR study for quinoline derivatives?

  • Core modifications : Synthesize analogs with halogens (F, I) at the 6-position to probe steric vs. electronic effects .
  • Ester group variations : Replace the 2-oxoethyl group with acyloxyalkyl chains to modulate logP .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D) .

Q. How to address discrepancies in reported synthetic yields?

  • Reagent purity : Use freshly distilled POCl₃ to minimize side reactions during esterification .
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) to separate diastereomers or regioisomers .
  • Scale-up challenges : Transition from batch to flow chemistry for improved heat transfer in exothermic steps .

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